Moperone
Overview
Description
Moperone is a typical antipsychotic drug belonging to the butyrophenone class. It was marketed under the trade name Luvatren, which has since been discontinued. This compound is primarily used in Japan for the treatment of schizophrenia. It functions as an antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors, and has a high binding affinity for sigma receptors .
Mechanism of Action
Target of Action
Moperone, a typical antipsychotic of the butyrophenone class , primarily targets the D2, D3, and 5-HT2A receptors . These receptors play a crucial role in the regulation of neurotransmission in the brain. This compound also has a high binding affinity for the sigma receptors .
Mode of Action
This compound acts as an antagonist for the D2, D3, and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the neurotransmission mediated by these receptors.
Biochemical Pathways
Given its antagonistic action on d2, d3, and 5-ht2a receptors, it can be inferred that this compound may influence thedopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and other cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity on D2, D3, and 5-HT2A receptors. By blocking these receptors, this compound can modulate neurotransmission in the brain, potentially alleviating symptoms of conditions like schizophrenia .
Biochemical Analysis
Biochemical Properties
Moperone is an antagonist for the D2, D3, and 5-HT2A receptors . It also has a high binding affinity for the sigma receptors . Additionally, it inhibits E. electricus acetylcholinesterase (AChE) and is a histamine H1 receptor inverse agonist .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an antagonist for the D2, D3, and 5-HT2A receptors, inhibiting the action of dopamine and serotonin . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Its antagonistic action on dopamine and serotonin receptors suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its antagonistic action on dopamine and serotonin receptors suggests that it may have dose-dependent effects .
Metabolic Pathways
Given its biochemical properties, it likely interacts with enzymes and cofactors involved in dopamine and serotonin metabolism .
Transport and Distribution
Given its biochemical properties, it likely interacts with transporters or binding proteins involved in dopamine and serotonin metabolism .
Subcellular Localization
Given its biochemical properties, it likely localizes to areas of the cell where dopamine and serotonin receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moperone is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 4-hydroxy-4-(4-methylphenyl)piperidine. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The resulting intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Moperone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Medicine: Investigated for its potential use in treating various psychiatric disorders, including schizophrenia and psychosis.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmaceutical quality control
Comparison with Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar receptor binding profiles but different pharmacokinetic properties.
Droperidol: Used primarily as an antiemetic and for sedation in surgical procedures.
Pimozide: Used for the treatment of chronic psychosis and Tourette’s syndrome
Uniqueness of Moperone: this compound’s unique combination of high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, along with its significant binding to sigma receptors, distinguishes it from other butyrophenone antipsychotics. This unique receptor profile may contribute to its specific therapeutic effects and side effect profile .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHNABIDCTLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3871-82-7 (hydrochloride) | |
Record name | Moperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6049062 | |
Record name | Moperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050-79-9 | |
Record name | Moperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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